molecular formula C42H64NO31P3 B14793546 D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]

D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]

Cat. No.: B14793546
M. Wt: 1171.9 g/mol
InChI Key: FNWIHZJMPHUCAI-UHFFFAOYSA-N
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Description

D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]: is a complex organic compound that belongs to the inositol phosphate family. This compound is known for its significant role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] involves multiple stepsThe final steps involve the phosphorylation of the inositol ring to introduce the phosphate groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale and yield.

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various phosphorylating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with different oxidation states, while substitution reactions can produce a variety of inositol derivatives .

Scientific Research Applications

D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] has several scientific research applications:

    Chemistry: Used as a model compound to study inositol phosphate chemistry and its derivatives.

    Biology: Plays a crucial role in studying cellular signaling pathways, particularly those involving calcium mobilization.

    Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling dysregulation.

    Industry: Limited industrial applications, primarily used in research and development .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

    Molecular Targets: Primarily targets inositol phosphate receptors and calcium channels.

    Pathways Involved: Involved in the phosphoinositide signaling pathway, which regulates intracellular calcium levels.

Comparison with Similar Compounds

Similar Compounds

  • D-myo-Inositol 1,4,5-trisphosphate
  • D-myo-Inositol 1,3,4,5-tetrakisphosphate
  • D-myo-Inositol 1,2,4,5,6-pentakisphosphate

Uniqueness

Compared to similar compounds, D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate] is unique due to the presence of the 4,5-dimethoxy-2-nitrophenylmethyl group and the specific phosphorylation pattern. These structural features confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C42H64NO31P3

Molecular Weight

1171.9 g/mol

IUPAC Name

[[6,7-bis[bis(propanoyloxymethoxy)phosphoryloxy]-5-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]oxy-(propanoyloxymethoxy)phosphoryl]oxymethyl propanoate

InChI

InChI=1S/C42H64NO31P3/c1-11-30(44)58-20-64-75(52,65-21-59-31(45)12-2)72-39-36(57-19-26-17-28(55-9)29(56-10)18-27(26)43(50)51)40(73-76(53,66-22-60-32(46)13-3)67-23-61-33(47)14-4)41(38-37(39)70-42(7,8)71-38)74-77(54,68-24-62-34(48)15-5)69-25-63-35(49)16-6/h17-18,36-41H,11-16,19-25H2,1-10H3

InChI Key

FNWIHZJMPHUCAI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCOP(=O)(OCOC(=O)CC)OC1C2C(C(C(C1OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(O2)(C)C

Origin of Product

United States

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